molecular formula C11H12N2O2S B3051236 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 32261-88-4

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No. B3051236
CAS RN: 32261-88-4
M. Wt: 236.29 g/mol
InChI Key: WCPYYANHAHKFBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also include a discussion of any challenges or unique aspects of the synthesis .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also include information obtained from techniques such as X-ray crystallography .


Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Anticancer Potential

The design, synthesis, and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives have been explored for their potential as antitumor agents. Molecular docking and computational studies suggest that these compounds could interact with the Estrogen Receptor (ER) and exhibit promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating their potential as lead compounds in anticancer research (Vanitha et al., 2021).

Antimicrobial Activity

Research has shown that derivatives of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one, such as 5-imino-4-thioxo-2-imidazolidinone derivatives, exhibit significant antibacterial and antifungal activities. The introduction of various substituents has been found to enhance these activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Ammar et al., 2016).

Material Science Applications

The synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives have also found applications in material science. For instance, studies involving the growth, spectroscopic behavior, and single-crystal investigation of these compounds, coupled with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational studies, have provided insights into their electronic states, molecular parameters, and nonlinear optical (NLO) properties. Such research suggests potential uses in the development of future NLO materials (Khelloul et al., 2022).

Anti-inflammatory Agents

The exploration of 3,4-diaryl-2-thioxoimidazolidin-4-ones as anti-inflammatory agents has been a subject of interest. Certain derivatives have shown high selectivity as COX-2 enzyme inhibitors, indicating their potential as anti-inflammatory drugs. This area of research holds promise for the development of novel therapeutic agents targeting inflammatory conditions (Alturki et al., 2015).

Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPYYANHAHKFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954071
Record name 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

CAS RN

32261-88-4
Record name Hydantoin, 3-(p-ethoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032261884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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